Decomposition to Reactive Electrophile: 3'-Keto-dUTP vs. Stable dUTP
3'-Keto-dUTP spontaneously decomposes to release 2-methylene-3(2H)-furanone, a reactive electrophile that irreversibly alkylates RTPR. In contrast, dUTP is stable under identical conditions and does not generate any alkylating species [1]. When [5'-3H]ClUTP is processed by RTPR to produce 3'-keto-dUTP, 0.9 equiv of 3H becomes covalently bound per protein protomer with 83% enzyme inactivation, confirming that the decomposition product (furanone) mediates covalent modification [2]. No such covalent labeling is observed when dUTP is incubated with RTPR, as dUTP is the normal reduction product that dissociates without protein modification [3].
| Evidence Dimension | Decomposition to reactive alkylating species |
|---|---|
| Target Compound Data | 3'-Keto-dUTP → spontaneous decomposition → 2-methylene-3(2H)-furanone + uracil + triphosphate (PPPi); 0.9 equiv 3H label covalently bound per RTPR protomer; 83% enzyme inactivation at 1 equiv ClUTP [1][2] |
| Comparator Or Baseline | dUTP (2'-deoxyuridine triphosphate): No decomposition; no alkylating species generated; no covalent protein labeling; no enzyme inactivation; functions as normal reaction product [3] |
| Quantified Difference | Qualitative difference: 3'-keto-dUTP produces a reactive furanone electrophile; dUTP produces none. 0.9 equiv covalent label per protomer for 3'-keto-dUTP pathway vs. 0 equiv for dUTP. |
| Conditions | Ribonucleoside triphosphate reductase (RTPR) from L. leichmannii; [5'-3H]ClUTP as precursor; 0.1 mM enzyme concentration; reduction by NaBH4 for trapping experiments [1][2] |
Why This Matters
Researchers requiring direct, enzyme-independent generation of the furanone alkylator for protein modification studies cannot use dUTP, which lacks the 3'-keto group necessary for β-elimination and furanone formation.
- [1] Harris G, Ator M, Stubbe J. Mechanism of inactivation of Escherichia coli and Lactobacillus leichmannii ribonucleotide reductases by 2'-chloro-2'-deoxynucleotides: evidence for generation of 2-methylene-3(2H)-furanone. Biochemistry. 1984;23(22):5214-5225. doi:10.1021/bi00317a020. PMID: 6391538. View Source
- [2] Ashley GW, Harris G, Stubbe JA. Inactivation of the Lactobacillus leichmannii ribonucleoside triphosphate reductase by 2'-chloro-2'-deoxyuridine 5'-triphosphate: stoichiometry of inactivation, site of inactivation, and mechanism of the protein chromophore formation. Biochemistry. 1988;27(12):4305-4310. doi:10.1021/bi00412a017. PMID: 3048383. View Source
- [3] Ashley GW, Harris G, Stubbe JA. Inactivation of the ribonucleoside triphosphate reductase from Lactobacillus leichmannii by 2'-chloro-2'-deoxyuridine 5'-triphosphate: a 3'-2' hydrogen transfer during the formation of 3'-keto-2'-deoxyuridine 5'-triphosphate. Biochemistry. 1988;27(20):7841-7845. doi:10.1021/bi00420a038. PMID: 3061462. View Source
